REACTION_CXSMILES
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[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2].C(O[CH:18](N(C)C)[N:19]([CH3:21])[CH3:20])(C)(C)C>>[CH3:18][N:19]([CH3:21])[CH:20]=[CH:2][C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)=[O:3]
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Name
|
|
Quantity
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3.18 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=CNC2=CC=CC=C12
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Name
|
|
Quantity
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4.36 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(N(C)C)N(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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CUSTOM
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Details
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was triturated with n-hexanes
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Type
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CUSTOM
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Details
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gave a semi-solid
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the material was triturated with dichloromethane giving 3.08 g of the desired compound as a tan crystalline solid, mp 239°-245° C.
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Name
|
|
Type
|
|
Smiles
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CN(C=CC(=O)C1=CNC2=CC=CC=C12)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |